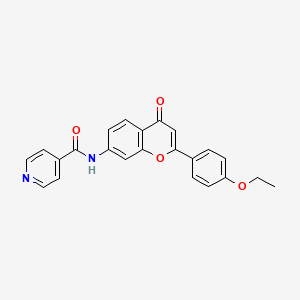
N-(2-(4-ethoxyphenyl)-4-oxo-4H-chromen-7-yl)isonicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(4-ethoxyphenyl)-4-oxo-4H-chromen-7-yl)isonicotinamide, also known as EPC-I, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. EPC-I belongs to the class of coumarin derivatives, which are known to exhibit various biological activities such as anti-inflammatory, anti-cancer, and anti-viral properties.
Detaillierte Synthesemethode
Design of the Synthesis Pathway
The synthesis pathway for N-(2-(4-ethoxyphenyl)-4-oxo-4H-chromen-7-yl)isonicotinamide involves the condensation of 4-ethoxybenzaldehyde with malonic acid in the presence of piperidine to form ethyl 2-(4-ethoxyphenyl)acetoacetate. The resulting product is then reacted with 4-hydroxycoumarin in the presence of sodium ethoxide to form ethyl 2-(4-ethoxyphenyl)-4-oxo-4H-chromene-7-carboxylate. The final step involves the reaction of the ethyl ester with isonicotinoyl chloride in the presence of triethylamine to form the desired compound.
Starting Materials
4-ethoxybenzaldehyde, malonic acid, piperidine, 4-hydroxycoumarin, sodium ethoxide, ethyl ester, isonicotinoyl chloride, triethylamine
Reaction
Step 1: Condensation of 4-ethoxybenzaldehyde with malonic acid in the presence of piperidine to form ethyl 2-(4-ethoxyphenyl)acetoacetate., Step 2: Reaction of ethyl 2-(4-ethoxyphenyl)acetoacetate with 4-hydroxycoumarin in the presence of sodium ethoxide to form ethyl 2-(4-ethoxyphenyl)-4-oxo-4H-chromene-7-carboxylate., Step 3: Reaction of ethyl 2-(4-ethoxyphenyl)-4-oxo-4H-chromene-7-carboxylate with isonicotinoyl chloride in the presence of triethylamine to form N-(2-(4-ethoxyphenyl)-4-oxo-4H-chromen-7-yl)isonicotinamide.
Wirkmechanismus
The mechanism of action of N-(2-(4-ethoxyphenyl)-4-oxo-4H-chromen-7-yl)isonicotinamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in the growth and proliferation of cancer cells and the inflammatory response. Specifically, N-(2-(4-ethoxyphenyl)-4-oxo-4H-chromen-7-yl)isonicotinamide has been shown to inhibit the activity of COX-2, an enzyme that is involved in the production of inflammatory mediators, as well as the activation of NF-κB, a transcription factor that is involved in the regulation of immune and inflammatory responses.
Biochemische Und Physiologische Effekte
N-(2-(4-ethoxyphenyl)-4-oxo-4H-chromen-7-yl)isonicotinamide has been shown to have several biochemical and physiological effects. It has been found to inhibit the growth and proliferation of cancer cells, reduce inflammation, and have antiviral activity. Additionally, N-(2-(4-ethoxyphenyl)-4-oxo-4H-chromen-7-yl)isonicotinamide has been shown to have antioxidant properties and to be able to induce apoptosis, or programmed cell death, in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(2-(4-ethoxyphenyl)-4-oxo-4H-chromen-7-yl)isonicotinamide in lab experiments is its ability to inhibit the growth and proliferation of cancer cells, making it a potential candidate for cancer therapy. Additionally, N-(2-(4-ethoxyphenyl)-4-oxo-4H-chromen-7-yl)isonicotinamide has been shown to have anti-inflammatory and antiviral properties, which could be useful in the treatment of inflammatory and viral diseases. However, one limitation of using N-(2-(4-ethoxyphenyl)-4-oxo-4H-chromen-7-yl)isonicotinamide in lab experiments is its low solubility in water, which can make it difficult to administer and study.
Zukünftige Richtungen
There are several future directions for the study of N-(2-(4-ethoxyphenyl)-4-oxo-4H-chromen-7-yl)isonicotinamide. One area of research could focus on further elucidating the mechanism of action of N-(2-(4-ethoxyphenyl)-4-oxo-4H-chromen-7-yl)isonicotinamide, in order to better understand its therapeutic potential. Additionally, further studies could investigate the potential use of N-(2-(4-ethoxyphenyl)-4-oxo-4H-chromen-7-yl)isonicotinamide in combination with other drugs or therapies, in order to enhance its efficacy. Finally, future research could focus on developing more efficient and effective methods for synthesizing N-(2-(4-ethoxyphenyl)-4-oxo-4H-chromen-7-yl)isonicotinamide, in order to make it more readily available for scientific study.
Wissenschaftliche Forschungsanwendungen
N-(2-(4-ethoxyphenyl)-4-oxo-4H-chromen-7-yl)isonicotinamide has been the subject of several scientific studies due to its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-viral properties. Specifically, N-(2-(4-ethoxyphenyl)-4-oxo-4H-chromen-7-yl)isonicotinamide has been found to inhibit the growth of cancer cells in vitro and in vivo, as well as reduce inflammation in animal models of arthritis. Additionally, N-(2-(4-ethoxyphenyl)-4-oxo-4H-chromen-7-yl)isonicotinamide has been shown to have antiviral activity against several viruses, including influenza and herpes simplex virus.
Eigenschaften
IUPAC Name |
N-[2-(4-ethoxyphenyl)-4-oxochromen-7-yl]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O4/c1-2-28-18-6-3-15(4-7-18)21-14-20(26)19-8-5-17(13-22(19)29-21)25-23(27)16-9-11-24-12-10-16/h3-14H,2H2,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGTMACGYKFADLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C=C3)NC(=O)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(4-ethoxyphenyl)-4-oxo-4H-chromen-7-yl)isonicotinamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

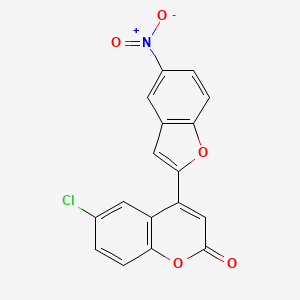
![N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-N'-(5-methyl-1,2-oxazol-3-yl)oxamide](/img/structure/B2458086.png)
![2-Aminospiro[3.3]heptan-7-ol;hydrochloride](/img/structure/B2458087.png)
![Methyl 2-(2,4-dimethylbenzamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2458088.png)
![2-[[3-cyano-4-(furan-2-yl)-5-oxo-4,6,7,8-tetrahydro-1H-quinolin-2-yl]sulfanyl]-N-(3-fluorophenyl)acetamide](/img/structure/B2458090.png)
![3,5-dimethyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2458092.png)
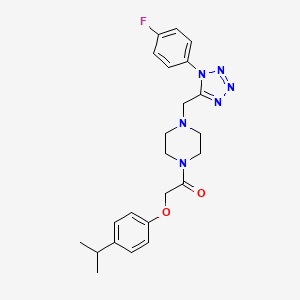
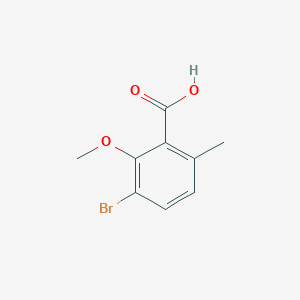
![2-[(2,4-Dichlorophenoxy)methyl]-1-ethylbenzimidazole](/img/structure/B2458095.png)
![N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}pyridine-3-sulfonamide](/img/structure/B2458096.png)
![N-cyclohexyl-2-[5-(4-ethylphenyl)-4,6-dioxo-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl]acetamide](/img/structure/B2458097.png)
![2-[4-(2-Fluorophenyl)piperazin-1-yl]-9-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2458100.png)
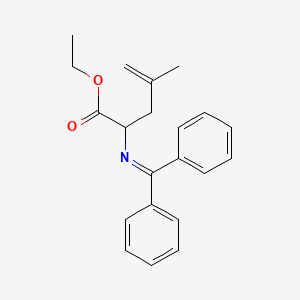
![2-[(4-{[4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]methyl}piperazin-1-yl)carbonyl]-1H-indole](/img/structure/B2458106.png)